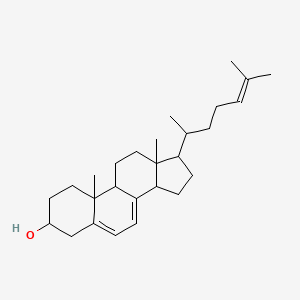

Cholesta-5,7,24-trien-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cholesta-5,7,24-trien-3-ol is a steroidal compound that belongs to the class of unsaturated sterols It is structurally similar to cholesterol but contains additional double bonds at positions 5, 7, and 24

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesta-5,7,24-trien-3-ol typically involves the use of steroidal precursors. One common method includes the bromination of 5α-cholest-7-en-3-one to yield a dibromo derivative, followed by dehydrobromination to produce cholesta-1,4,7-trien-3-one . Another approach involves the Diels-Alder reaction of a steroid containing a 5,7-diene and a Δ24 double bond, followed by oxidation and reduction steps to introduce the desired double bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholesta-5,7,24-trien-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the triene moiety to dienes and other reduced forms.

Substitution: The compound can participate in substitution reactions, particularly at the double bond positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like singlet oxygen (1O2) and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions often involve specific solvents like tetrahydrofuran (THF) or ethanol, and controlled environments to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various dienes, hydroperoxides, and other oxygenated derivatives. These products are often characterized using techniques like X-ray crystallography and NMR spectroscopy .

Scientific Research Applications

Cholesta-5,7,24-trien-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of cholesta-5,7,24-trien-3-ol involves its interaction with cellular membranes and its role as a fluorescent probe. The compound’s conjugated triene moiety allows it to absorb and emit light, making it useful for tracking cholesterol and studying membrane dynamics . Additionally, its structural similarity to cholesterol enables it to integrate into lipid bilayers and influence membrane properties.

Comparison with Similar Compounds

Cholesta-5,7,24-trien-3-ol can be compared with other similar compounds, such as:

Cholesta-5,7,9(11)-trien-3-ol: Another unsaturated sterol used as a fluorescent probe.

9(11)-dehydroergosterol: A compound with similar photochemical properties and applications.

Provitamin D3: Shares structural similarities but differs in the position of double bonds.

This compound is unique due to its specific double bond configuration, which imparts distinct photochemical and biological properties.

Properties

IUPAC Name |

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSSPKPUXDSHNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862738 |

Source

|

| Record name | Cholesta-5,7,24-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.